molecular formula C11H20BrNO2 B2651959 Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate CAS No. 2296938-80-0

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate

Cat. No.: B2651959
CAS No.: 2296938-80-0
M. Wt: 278.19
InChI Key: XSTXNBJJFKDFED-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C11H20BrNO2. It is known for its use as an intermediate in organic synthesis, particularly in the preparation of various biologically active molecules. The compound features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 2-bromoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-(2-bromoethyl)cyclobutanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Industrial methods may also employ alternative solvents and bases to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Scientific Research Applications

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the 2-bromoethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological targets, including enzymes and receptors. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring, which can introduce strain and affect the compound’s reactivity. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXNBJJFKDFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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